UCB-5307

Description

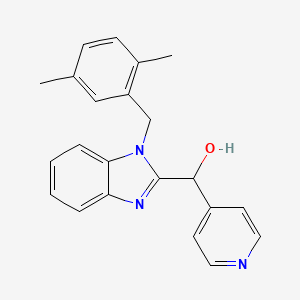

Structure

3D Structure

Propriétés

Formule moléculaire |

C22H21N3O |

|---|---|

Poids moléculaire |

343.4 g/mol |

Nom IUPAC |

[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]-pyridin-4-ylmethanol |

InChI |

InChI=1S/C22H21N3O/c1-15-7-8-16(2)18(13-15)14-25-20-6-4-3-5-19(20)24-22(25)21(26)17-9-11-23-12-10-17/h3-13,21,26H,14H2,1-2H3 |

Clé InChI |

MKABLXAUPLCAHG-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2C(C4=CC=NC=C4)O |

Origine du produit |

United States |

Foundational & Exploratory

UCB-5307: A Deep Dive into its Mechanism of Action on TNF-alpha

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of UCB-5307, a small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α). The document outlines the binding kinetics, cellular effects, and the unique modality by which this compound modulates the pro-inflammatory activity of TNF-α. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in the field of TNF-α antagonism.

Core Mechanism: Stabilization of a Distorted, Inactive TNF-α Trimer

This compound represents a novel class of TNF-α inhibitors that function not by direct receptor blockade, but through the allosteric stabilization of a distorted and signaling-incompetent conformation of the TNF-α trimer.[1][2][3] Native, active TNF-α exists as a homotrimer that presents three binding sites for its receptor, TNFR1. The binding of three TNFR1 molecules is crucial for initiating the downstream signaling cascade that leads to inflammation.

This compound binds to a cryptic pocket in the core of the TNF-α trimer.[1] This binding event induces a conformational change, resulting in an asymmetric trimer. This distorted structure effectively prevents the binding of the third TNFR1 molecule, reducing the stoichiometry of the TNF-α:TNFR1 complex from 1:3 to 1:2.[1][2] This incomplete receptor engagement is insufficient to trigger a robust downstream signaling response, effectively neutralizing the pro-inflammatory effects of TNF-α.

Quantitative Analysis of this compound Activity

The potency and efficacy of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound and its closely related analogue, UCB-9260.

Table 1: Binding Affinity of this compound and Analogs to TNF-α

| Compound | Target Species | Method | Binding Constant (KD) | Reference |

| This compound | Human TNF-α | Surface Plasmon Resonance | 9 nM | [3] |

| UCB-9260 | Human TNF-α | Surface Plasmon Resonance | 13 nM | [1] |

Table 2: In Vitro Cellular Activity of this compound and Analogs

| Compound | Assay | Cell Line | Stimulus | IC50 | Reference |

| UCB-9260 | NF-κB Reporter Gene Assay | HEK-293 | Human TNF-α (10 pM) | 202 nM | [1] |

| UCB-9260 | L929 Cytotoxicity Assay | L929 | Human TNF-α | 116 nM | [1] |

| UCB-9260 | L929 Cytotoxicity Assay | L929 | Mouse TNF-α | 120 nM | [1] |

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of action and the experimental approaches used to characterize this compound, the following diagrams are provided.

Caption: this compound binds to the TNF-α trimer, inducing a distorted conformation that prevents full receptor engagement and subsequent NF-κB activation.

Caption: Workflow of key experiments to characterize the activity of this compound.

Detailed Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To determine the binding affinity (KD) of this compound to human TNF-α.

Materials:

-

Biacore T200 instrument or equivalent

-

CM5 sensor chip

-

Amine coupling kit (containing NHS, EDC, and ethanolamine)

-

Recombinant human TNF-α (ligand)

-

This compound (analyte)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., Glycine-HCl, pH 2.5)

Procedure:

-

Surface Preparation: Activate the CM5 sensor chip surface by injecting a 1:1 mixture of NHS and EDC.

-

Ligand Immobilization: Immobilize recombinant human TNF-α to the activated surface via amine coupling to a target density of approximately 2000-4000 RU.

-

Blocking: Deactivate any remaining active esters by injecting ethanolamine.

-

Analyte Injection: Inject serial dilutions of this compound in running buffer over the ligand-immobilized surface and a reference flow cell.

-

Data Collection: Monitor the association and dissociation phases in real-time.

-

Regeneration: After each cycle, regenerate the sensor surface by injecting the regeneration solution.

-

Data Analysis: Fit the sensorgram data to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and calculate the equilibrium dissociation constant (KD = kd/ka).

HEK-293 NF-κB Reporter Gene Assay

Objective: To measure the dose-dependent inhibition of TNF-α-induced NF-κB activation by this compound.

Materials:

-

HEK-293 cells stably expressing an NF-κB-driven luciferase reporter gene

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Recombinant human TNF-α

-

This compound stock solution in DMSO

-

Luciferase assay reagent

-

96-well cell culture plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK-293 NF-κB reporter cells into a 96-well plate at a density of 30,000 cells/well and incubate overnight.[4]

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add to the cells. Include a vehicle control (DMSO). Incubate for 1 hour.

-

TNF-α Stimulation: Add a pre-determined EC80 concentration of human TNF-α (e.g., 10 pM) to all wells except the unstimulated control.[1]

-

Incubation: Incubate the plate for 5-6 hours at 37°C.[4]

-

Luciferase Assay: Add luciferase assay reagent to each well and measure the luminescence using a luminometer.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Analytical Size Exclusion Chromatography (AnSEC)

Objective: To assess the effect of this compound on the stoichiometry of the TNF-α:TNFR1 complex.

Materials:

-

HPLC system with a UV detector

-

Size exclusion column (e.g., Superdex 200 Increase 10/300 GL)

-

Recombinant human TNF-α

-

Soluble recombinant human TNFR1

-

This compound

-

Mobile phase (e.g., Phosphate-buffered saline, pH 7.4)

Procedure:

-

Complex Formation:

-

Pre-incubation: Incubate human TNF-α with a molar excess of this compound. Then, add a molar excess of soluble TNFR1.

-

Disruption: First, form the TNF-α:TNFR1 complex by incubating TNF-α with a molar excess of soluble TNFR1. Then, add this compound.

-

-

Chromatography:

-

Equilibrate the size exclusion column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min).

-

Inject the prepared protein complexes onto the column.

-

-

Detection: Monitor the elution profile at 280 nm.

-

Data Analysis: Compare the elution profiles of the different complexes. A shift in the elution volume to a smaller size (higher retention time) in the presence of this compound indicates a reduction in the overall size of the complex, consistent with the dissociation of one TNFR1 molecule.

L929 Cell Cytotoxicity Assay

Objective: To measure the ability of this compound to inhibit TNF-α-induced cell death.

Materials:

-

L929 murine fibrosarcoma cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Recombinant human or mouse TNF-α

-

Actinomycin D

-

96-well microplates

-

Cell viability reagent (e.g., MTT or CellTiter-Glo®)

-

Plate reader

Procedure:

-

Cell Seeding: Seed L929 cells in a 96-well plate at a density of 2 x 104 cells/well and incubate overnight.

-

Sensitization: Add Actinomycin D to a final concentration of 1 µg/mL to sensitize the cells to TNF-α-induced apoptosis.[5]

-

Compound and TNF-α Treatment: Add serial dilutions of this compound followed by a pre-determined lethal concentration of TNF-α (e.g., 1 ng/mL).

-

Incubation: Incubate the plate for 18-24 hours at 37°C.[5]

-

Viability Assessment: Add the cell viability reagent and measure the signal according to the manufacturer's instructions using a plate reader.

-

Data Analysis: Calculate the percent protection from cell death for each concentration of this compound and determine the IC50 value.

References

- 1. A cytotoxicity assay for tumor necrosis factor employing a multiwell fluorescence scanner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measurement of Tumor Necrosis Factor and Lymphotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. A Novel Competitive Binding Screening Assay Reveals Sennoside B as a Potent Natural Product Inhibitor of TNF-α - PMC [pmc.ncbi.nlm.nih.gov]

Symmetrical Stabilization of TNF Trimer by UCB-5307: A Technical Overview

This guide provides an in-depth analysis of the mechanism by which the small molecule UCB-5307, and its analogs, modulate the signaling of Tumor Necrosis Factor (TNF). Contrary to a simple symmetrical stabilization, these molecules induce a distinct asymmetrical distortion of the TNF trimer, leading to a novel mechanism of action for inhibiting TNF signaling. This document is intended for researchers, scientists, and drug development professionals actively working in immunology and pharmacology.

Introduction to TNF and its Signaling

Tumor Necrosis Factor (TNF) is a pleiotropic cytokine that plays a central role in inflammation, immunity, and apoptosis.[1][2][3] It exists as a homotrimer, with each monomer being a 17 kD protein.[2] TNF exerts its biological effects by binding to two distinct cell surface receptors: TNFR1 (p55) and TNFR2 (p75).[1][4] While TNFR1 is ubiquitously expressed and can be activated by both soluble and membrane-bound TNF, TNFR2 expression is more restricted, primarily to immune cells, and is preferentially activated by membrane-bound TNF.[1][5]

The binding of the TNF trimer to its receptors initiates a cascade of intracellular signaling events. Upon engagement with TNFR1, the receptor trimerizes, leading to the recruitment of adaptor proteins such as TRADD (TNFR-Associated Death Domain).[3][4][5] This initial complex, known as Complex I, can activate downstream pathways including NF-κB and MAPK, which promote cell survival and inflammation.[4][5] Alternatively, under certain conditions, a secondary cytoplasmic complex (Complex II) can form, leading to the activation of caspases and subsequent apoptosis.[2][3]

This compound: A Small Molecule Modulator of TNF

This compound is a small molecule inhibitor of TNF signaling.[6][7] It belongs to a class of compounds that, along with analogs like UCB-6786 and UCB-9260, function by binding to and stabilizing the TNF trimer.[8][9] This stabilization, however, is not a simple reinforcement of the native symmetrical structure. Instead, these molecules induce and stabilize a distorted, asymmetrical conformation of the TNF trimer.[8][10][11]

Binding Kinetics and Affinity

This compound exhibits potent binding to human TNFα. The binding kinetics are characterized by a slow association and dissociation rate.[10]

| Compound | Target | Parameter | Value | Reference |

| This compound | Human TNFα | KD | 9 nM | [6][7][12] |

| This compound | Human TNFα | Binding Kinetics | Slow | [6] |

| UCB-6876 | Human TNFα | KD | 22 µM | [13] |

Mechanism of Action: Asymmetrical Stabilization

Crystallographic and solution-based studies have revealed that this compound and its analogs bind within a cryptic pocket in the core of the TNF trimer.[7][8] This binding event induces a conformational change in the trimer, leading to a distorted or asymmetrical structure.[8][10] The key consequence of this asymmetry is the allosteric disruption of one of the three receptor binding sites.[8] While a native TNF trimer can bind three TNFR1 molecules, the this compound-stabilized trimer can only effectively bind two.[8][10] This reduction in receptor binding stoichiometry is the primary mechanism by which this compound inhibits TNF signaling.

The impact on the third receptor binding event is significant. In the presence of a related compound, UCB-0595, the dissociation constant (KD) for the third TNFR1 molecule binding to the TNF trimer was shown to increase dramatically, from 0.22 nM to 9.6 μM.[8]

Experimental Protocols

The elucidation of this compound's mechanism of action has been supported by a range of biophysical and cellular assays.

Surface Plasmon Resonance (SPR)

-

Objective: To determine the binding kinetics and affinity of UCB compounds to TNF.

-

Methodology:

-

Recombinant human TNF is immobilized on a sensor chip.

-

A series of concentrations of the small molecule inhibitor (e.g., UCB-6786, UCB-9260) are flowed over the chip surface.

-

The association and dissociation of the compound are monitored in real-time by measuring changes in the refractive index at the sensor surface.

-

The resulting sensorgrams are fitted to a 1:1 binding model to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[14]

-

X-ray Crystallography

-

Objective: To determine the three-dimensional structure of the TNF trimer in complex with a UCB compound and TNFR1.

-

Methodology:

-

The TNF-UCB compound-TNFR1 complex is formed by incubating TNF with a molar excess of the compound, followed by the addition of the extracellular domain of TNFR1.

-

The complex is purified using size-exclusion chromatography.

-

The purified complex is concentrated and subjected to crystallization screening under various conditions.

-

Crystals are cryo-protected and diffraction data is collected at a synchrotron source.

-

The structure is solved by molecular replacement using known structures of TNF and TNFR1 as search models.[8]

-

Analytical Size-Exclusion Chromatography (AnSEC)

-

Objective: To assess the stoichiometry of the TNF:TNFR1 complex in the presence and absence of this compound.

-

Methodology:

-

Samples of human TNF alone, TNF with this compound, TNF with an excess of TNFR1, and TNF with both this compound and an excess of TNFR1 are prepared.

-

Each sample is injected onto a size-exclusion chromatography column.

-

The elution profiles are monitored by UV absorbance.

-

The retention times of the different species are compared to determine the size of the complexes, indicating the number of TNFR1 molecules bound to the TNF trimer.[10]

-

HEK NF-κB Reporter Gene Assay

-

Objective: To measure the inhibitory effect of UCB compounds on TNF-induced NF-κB signaling.

-

Methodology:

-

HEK293 cells are engineered to express a reporter gene (e.g., luciferase or alkaline phosphatase) under the control of an NF-κB response element.

-

The cells are pre-incubated with varying concentrations of the UCB compound.

-

The cells are then stimulated with a fixed concentration of human TNF.

-

After a defined incubation period, the cells are lysed, and the reporter gene activity is measured.

-

The IC50 value, representing the concentration of the compound that inhibits 50% of the TNF-induced signal, is calculated.[14]

-

Visualizing the Mechanism and Pathways

The following diagrams illustrate the TNF signaling pathway, the mechanism of inhibition by this compound, and a typical experimental workflow.

Caption: Canonical TNF-TNFR1 signaling pathway leading to pro-inflammatory gene expression.

Caption: Mechanism of action of this compound on TNF trimer and subsequent signaling.

Caption: A generalized experimental workflow for characterizing TNF inhibitors like this compound.

Conclusion

This compound and its analogs represent a novel class of small molecule TNF inhibitors that function through an allosteric mechanism. By binding to the core of the TNF trimer, they stabilize an asymmetrical conformation that is incompetent for binding the full complement of three TNFR1 molecules. This disruption of the TNF-TNFR1 signaling complex at the cell surface leads to the inhibition of downstream pro-inflammatory pathways. The detailed understanding of this unique mechanism of action, supported by robust biophysical and cellular data, provides a strong rationale for the continued development of this class of compounds as potential oral therapies for TNF-mediated autoimmune diseases.

References

- 1. cusabio.com [cusabio.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. portlandpress.com [portlandpress.com]

- 4. TNF Signaling Pathway | Thermo Fisher Scientific - IN [thermofisher.com]

- 5. Frontiers | The Balance of TNF Mediated Pathways Regulates Inflammatory Cell Death Signaling in Healthy and Diseased Tissues [frontiersin.org]

- 6. This compound | TNF | TargetMol [targetmol.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Structural insights into the disruption of TNF-TNFR1 signalling by small molecules stabilising a distorted TNF - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An orally available small molecule that targets soluble TNF to deliver anti-TNF biologic-like efficacy in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. "Small Molecules That Inhibit Tnf Signalling by Stabilising an Asymmetr" by James O'Connell, John Porter et al. [scholarcommons.sc.edu]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. scienceopen.com [scienceopen.com]

molecular basis of UCB-5307 TNF inhibition

An In-depth Technical Guide on the Molecular Basis of UCB-5307 TNF Inhibition

Abstract

Tumor Necrosis Factor (TNF) is a pivotal cytokine in the inflammatory cascade and a validated therapeutic target for a range of autoimmune diseases. While biologic drugs have successfully targeted TNF, the development of orally available small-molecule inhibitors presents a significant therapeutic advance. This compound is a potent, small-molecule inhibitor of TNF signaling that operates through a novel allosteric mechanism. This document provides a detailed technical overview of the molecular basis of this compound's inhibitory action, supported by quantitative binding data and comprehensive experimental protocols. It is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: Targeting Tumor Necrosis Factor

Tumor Necrosis Factor (TNF) is a homotrimeric cytokine that plays a central role in regulating inflammation, cell survival, and apoptosis.[1] The biological effects of TNF are mediated through its interaction with two distinct cell surface receptors, TNF Receptor 1 (TNFR1) and TNF Receptor 2 (TNFR2).[2][] TNFR1 is ubiquitously expressed and its activation by soluble or membrane-bound TNF is a primary driver of the inflammatory response.[2][4] Upon binding of the TNF trimer, TNFR1 undergoes a conformational change, leading to the recruitment of adaptor proteins like TRADD and RIPK1.[1][2] This initiates downstream signaling cascades, most notably the activation of the Nuclear Factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, culminating in the expression of pro-inflammatory genes.[1][5]

Given its critical role in pathogenesis, TNF has been a primary target for treating autoimmune diseases. However, existing biologic therapies, while effective, are administered via injection and can be associated with immunogenicity.[5] this compound represents a new class of small-molecule inhibitors designed to modulate TNF activity through a unique mechanism, offering the potential for oral administration.

The Molecular Mechanism of this compound Inhibition

This compound inhibits TNF signaling not by competing for the receptor-binding site, but through a novel allosteric mechanism that stabilizes a distorted, signaling-deficient conformation of the TNF trimer.

2.1. Binding and Stabilization of an Asymmetric TNF Trimer

This compound binds to a cryptic pocket located in the core of the TNF trimer.[6][7] This binding event induces and stabilizes a distorted, asymmetrical conformation of the trimer.[1][7][8] In its normal, symmetrical state, the TNF trimer can engage three TNFR1 molecules, a necessary step for receptor clustering and robust downstream signal transduction.[1] The this compound-stabilized asymmetric trimer, however, is only capable of binding to two TNFR1 molecules.[7][9] This incomplete receptor engagement is insufficient to trigger the full signaling cascade, effectively neutralizing the biological activity of TNF.[5][7]

2.2. Penetration of Preformed Complexes

A notable characteristic of this compound is its ability to penetrate preformed human TNF/TNFR1 complexes.[6][10][11] Upon entering the complex, it can dislodge one of the already-bound receptors, further contributing to the disruption of the signaling network.[6] Conversely, pre-loading TNF with this compound blocks one of the three receptor binding sites, preventing the formation of a fully active signaling complex from the outset.[6][7]

References

- 1. Exploring TNFR1: from discovery to targeted therapy development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. conservancy.umn.edu [conservancy.umn.edu]

- 4. youtube.com [youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Structural insights into the disruption of TNF-TNFR1 signalling by small molecules stabilising a distorted TNF - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. An orally available small molecule that targets soluble TNF to deliver anti-TNF biologic-like efficacy in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound | TNF | TargetMol [targetmol.com]

Unveiling the Molecular Grip: A Technical Guide to the UCB-5307 Binding Site on the TNF Trimer

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding mechanism of UCB-5307, a small molecule inhibitor of Tumor Necrosis Factor (TNF). By stabilizing a unique, asymmetric conformation of the TNF trimer, this compound allosterically prevents the full activation of the TNF signaling cascade. This document details the precise binding site, presents key quantitative data, outlines the experimental protocols used for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Executive Summary

Tumor Necrosis Factor (TNF) is a pleiotropic cytokine central to inflammatory processes and a validated target for numerous autoimmune diseases. This compound is a potent small molecule that inhibits TNF signaling by binding to a novel allosteric site within the core of the TNF trimer. This binding event stabilizes a distorted, asymmetrical conformation of the trimer, which is incapable of binding the full complement of three TNF receptor 1 (TNFR1) molecules.[1][2] This disruption of the 3:3 stoichiometry between the TNF trimer and its receptor is the key to its inhibitory mechanism. This guide will delve into the specifics of this interaction, providing the detailed molecular insights necessary for researchers and drug developers in the field.

The this compound Binding Site: A Detailed Analysis

The binding of this compound occurs in a pocket located at the central core of the human TNF trimer.[2][3] This site is distinct from the receptor binding sites, which are located on the outer surfaces of the trimer. The crystal structure of the human TNF trimer in complex with this compound (PDB ID: 6OOZ) reveals the key amino acid residues that form this binding pocket.[2][4]

The binding of this compound induces a significant conformational change in the TNF trimer, leading to an asymmetric structure. This distortion primarily affects one of the three potential TNFR1 binding sites, rendering it unable to effectively engage with the receptor.[2][3] Mutagenesis studies have confirmed the importance of these residues; for instance, the L57F mutation in TNF abrogates the inhibitory effect of this compound.[4]

Key Residues Involved in the this compound Binding Pocket:

A detailed examination of the co-crystal structure highlights the following key amino acid residues from the three TNF monomers (Chains A, B, and C) that are crucial for the interaction with this compound.

-

Leucine 57 (Leu57)

-

Tyrosine 59 (Tyr59)

-

Glycine 121 (Gly121)

-

Tyrosine 119 (Tyr119)

-

Tyrosine 151 (Tyr151)

-

Isoleucine 155 (Ile155)

Quantitative Data on this compound and TNF Interaction

The interaction between this compound and the TNF trimer, as well as its subsequent effect on TNFR1 binding, has been quantified through various biophysical techniques. The following tables summarize the key findings.

| Parameter | Value | Method | Reference |

| Binding Affinity (KD) of this compound to human TNFα | 9 nM | Not Specified | [5] |

| Condition | Species | Stoichiometry (TNF:TNFR1) | Method | Reference |

| hTNF alone + excess hTNFR1 | Human | 3 | Analytical Size Exclusion Chromatography | [2] |

| hTNF preloaded with this compound + excess hTNFR1 | Human | 2 | Analytical Size Exclusion Chromatography | [2] |

Experimental Protocols

The characterization of the this compound binding site and its mechanism of action involved a combination of structural biology and biophysical techniques. The following sections provide an overview of the methodologies employed.

X-Ray Crystallography

Objective: To determine the three-dimensional structure of the human TNF trimer in complex with this compound to identify the precise binding site and conformational changes.

Methodology:

-

Protein Expression and Purification: Recombinant human TNF is expressed in a suitable expression system (e.g., E. coli) and purified to homogeneity using standard chromatographic techniques.

-

Co-crystallization: The purified TNF is incubated with a molar excess of this compound to ensure complex formation. Crystallization screening is then performed using various precipitant solutions and conditions (e.g., hanging-drop vapor diffusion) to obtain diffraction-quality crystals.

-

Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.[4]

-

Structure Determination and Refinement: The diffraction data are processed, and the structure is solved using molecular replacement with a known TNF structure as a search model. The electron density map is then interpreted to build the atomic model of the TNF-UCB-5307 complex, which is subsequently refined to yield the final structure.[6]

Surface Plasmon Resonance (SPR)

Objective: To quantify the binding kinetics and affinity of this compound to the TNF trimer and to assess the impact of the compound on the interaction between TNF and TNFR1.

Methodology:

-

Chip Preparation: A sensor chip (e.g., CM5) is activated, and human TNF is immobilized onto the chip surface via amine coupling.

-

Analyte Injection: Solutions of this compound at various concentrations are flowed over the sensor chip surface.

-

Data Acquisition: The binding of this compound to the immobilized TNF is monitored in real-time by detecting changes in the refractive index at the sensor surface, generating a sensorgram.

-

Kinetic Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding). The equilibrium dissociation constant (KD) is then calculated (koff/kon).[7][8]

-

TNFR1 Interaction Study: To assess the effect on receptor binding, TNF pre-incubated with or without this compound is flowed over an immobilized TNFR1 surface.

Analytical Size Exclusion Chromatography (AnSEC)

Objective: To determine the stoichiometry of the TNF-TNFR1 complex in the presence and absence of this compound.

Methodology:

-

Sample Preparation: Samples are prepared containing: (i) human TNF alone, (ii) human TNF pre-incubated with this compound, (iii) human TNF mixed with a molar excess of TNFR1, and (iv) human TNF pre-incubated with this compound and then mixed with a molar excess of TNFR1.[2]

-

Chromatography: The samples are injected onto a size exclusion column (e.g., Superdex 200) equilibrated with a suitable buffer. The proteins are separated based on their hydrodynamic radius.[9]

-

Detection and Analysis: The elution profile is monitored by UV absorbance at 280 nm. The elution volumes of the different complexes are compared to molecular weight standards to determine their size and, by inference, their stoichiometry.[2]

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the mechanism of action of this compound and the experimental approaches used, the following diagrams are provided.

Caption: TNF Signaling Pathway and the Point of Intervention for this compound.

Caption: Experimental Workflow for Characterizing this compound's Interaction with TNF.

References

- 1. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. Structural insights into the disruption of TNF-TNFR1 signalling by small molecules stabilising a distorted TNF - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 8. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bitesizebio.com [bitesizebio.com]

The Discovery and Development of UCB-5307: A Novel Small-Molecule Inhibitor of Tumor Necrosis Factor

A Technical Overview for Researchers and Drug Development Professionals

Introduction: UCB-5307 is a potent, orally available small-molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine implicated in a range of autoimmune and inflammatory diseases. Developed by UCB Pharma, this compound represents a significant advancement in the quest for non-biologic therapies for TNF-α-mediated conditions. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound and related compounds from UCB's pioneering research program.

Discovery and Lead Optimization: A Fragment-Based Approach

The journey to this compound began with a fragment-based screening campaign utilizing Surface Plasmon Resonance (SPR) to identify small molecules that bind to human TNF-α. This high-throughput method identified an initial fragment with a binding affinity (KD) of 22 µM.[1]

Subsequent X-ray crystallography of the fragment bound to TNF-α provided crucial structural insights, guiding a "fragment growth" strategy. This structure-based drug design approach led to the development of more potent tool molecules with cellular activity.[1] Further medicinal chemistry efforts focused on optimizing the potency and pharmacokinetic properties of the lead compounds. This iterative process of chemical synthesis and biological testing resulted in the identification of a series of potent benzimidazole-based inhibitors, including this compound.

Table 1: In Vitro Potency of UCB's Small-Molecule TNF-α Inhibitors

| Compound | Binding Affinity (KD) | IC50 (Fluorescence Polarization) |

| Initial Fragment | 22 µM | Not reported |

| UCB-4433 | Not reported | 28 nM[1] |

| This compound | 9 nM (for human TNFα) [2] | Not reported |

| UCB-2614 | Not reported | 9 nM[1] |

| UCB-2081 | Not reported | 11 nM[1] |

Mechanism of Action: Stabilizing a Distorted TNF-α Trimer

This compound and its analogs employ a novel mechanism of action to inhibit TNF-α signaling. Instead of blocking the receptor-binding site directly, these small molecules bind to a cryptic pocket within the core of the TNF-α trimer.[2] This binding event stabilizes a distorted, asymmetric conformation of the trimer, which is incapable of effectively binding to and activating its cognate receptor, TNFR1.[3][4] This allosteric inhibition prevents the downstream signaling cascade that leads to inflammation.

The following diagram illustrates the signaling pathway of TNF-α and the inhibitory action of this compound.

Caption: TNF-α signaling pathway and the inhibitory mechanism of this compound.

Experimental Protocols

Synthesis of this compound (1-((2,5-dimethylphenyl)methyl)-N,N-dimethyl-1H-benzimidazol-2-amine)

A detailed synthesis protocol for a related benzimidazole derivative is available in the literature. The synthesis of this compound follows a similar multi-step procedure, which can be broadly outlined as:

Caption: Generalized synthesis workflow for this compound.

In Vivo Efficacy Models

The preclinical efficacy of UCB's small-molecule TNF-α inhibitors was evaluated in rodent models of arthritis.

-

Collagen Antibody-Induced Arthritis (CAIA) Model: This model is widely used to assess the efficacy of anti-arthritic drugs. In this model, UCB-2081, a close analog of this compound, demonstrated efficacy comparable to the biologic drug etanercept.[1]

-

Zymosan-Induced Neutrophilia Model: This acute inflammation model was used to evaluate the in vivo activity of earlier compounds in the series, such as UCB-4433.[1]

Pharmacokinetics and Clinical Development

This compound exhibits a half-life of 3.3 hours.[2] While specific clinical trial data for this compound is not publicly available, a related compound from this research program, SAR441566 (developed in collaboration with Sanofi), has advanced into Phase 1 clinical trials for the treatment of rheumatoid arthritis.[5][6] This progression underscores the therapeutic potential of this class of orally available TNF-α inhibitors.

Conclusion

The discovery and development of this compound and its analogs represent a successful application of fragment-based screening and structure-based drug design to create a novel class of small-molecule TNF-α inhibitors. Their unique allosteric mechanism of action, potent in vitro activity, and promising in vivo efficacy in preclinical models of arthritis highlight their potential as a valuable therapeutic option for patients with autoimmune and inflammatory diseases. The advancement of a related compound into clinical trials marks a significant step towards realizing the goal of an effective, orally administered alternative to biologic TNF-α therapies.

References

- 1. | BioWorld [bioworld.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. An orally available small molecule that targets soluble TNF to deliver anti-TNF biologic-like efficacy in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. UCB-9260 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. An orally available small molecule that targets soluble TNF to deliver anti-TNF biologic-like efficacy in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Biophysical Characterization of UCB-5307 Binding Kinetics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biophysical characterization of UCB-5307, a small molecule inhibitor of Tumor Necrosis Factor (TNF). The document details the binding kinetics, mechanism of action, and the experimental methodologies used to elucidate these properties.

Executive Summary

This compound is a novel small molecule that inhibits TNF signaling through a unique allosteric mechanism. Unlike traditional biologics that block the TNF-receptor interaction, this compound binds to a central pocket within the TNF trimer. This binding event stabilizes a distorted, asymmetric conformation of the TNF trimer, which in turn reduces the stoichiometry of TNF receptor 1 (TNFR1) binding from three to two receptors. This disruption of the fully assembled signaling complex effectively inhibits downstream inflammatory signaling pathways. Biophysical studies, including Surface Plasmon Resonance (SPR) and Analytical Size Exclusion Chromatography (AnSEC), have been pivotal in characterizing the binding kinetics and mechanism of action of this compound.

This compound Binding Kinetics to Human TNFα

The binding of this compound to human TNFα has been characterized by its strong affinity and slow binding kinetics.

Quantitative Binding Data

The equilibrium dissociation constant (KD) is a measure of the binding affinity between a ligand (this compound) and a protein (TNFα). A lower KD value indicates a higher binding affinity.

| Parameter | Value | Method | Reference |

| Equilibrium Dissociation Constant (KD) | 9 nM | Not Specified | [1] |

| Equilibrium Dissociation Constant (KD) | 6 nM | Not Specified (described as slow binding kinetics) | [1] |

Note: While the specific association (ka) and dissociation (kd) rates have not been detailed in the reviewed literature, the description of "slow binding kinetics" suggests a prolonged association and/or dissociation phase.

Mechanism of Action: Stabilization of a Distorted TNF Trimer

This compound's primary mechanism of action involves the allosteric modulation of the TNF trimer.

-

Binding Site: this compound binds to a pocket located in the center of the TNF trimer.[2]

-

Conformational Change: This binding stabilizes an asymmetric, distorted conformation of the TNF trimer.[3][4]

-

Stoichiometry Alteration: The distorted TNF trimer is unable to bind the full complement of three TNFR1 molecules. Instead, it forms a complex with only two TNFR1 molecules.[3][5][6]

-

Inhibition of Signaling: By preventing the formation of a fully assembled 3:3 TNF:TNFR1 signaling complex, this compound inhibits the downstream signaling cascade that leads to inflammation.[3][5]

Experimental Protocols

The following sections outline the methodologies employed in the biophysical characterization of this compound.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time biomolecular interactions and determine binding kinetics.

Objective: To determine the binding affinity (KD) and kinetics (ka, kd) of this compound to human TNFα.

Instrumentation: Biacore T100

Methodology:

-

Immobilization:

-

Recombinant human TNFα is immobilized on the surface of a sensor chip (e.g., CM5 sensor chip).

-

The immobilization is typically achieved through amine coupling, where the primary amines of TNFα react with the activated carboxyl groups on the sensor surface.

-

-

Analyte Injection:

-

A series of concentrations of this compound (the analyte) in a suitable running buffer are injected over the sensor surface.

-

The running buffer should be optimized to minimize non-specific binding and should contain a small percentage of a non-ionic surfactant.

-

-

Data Acquisition:

-

The binding of this compound to the immobilized TNFα is monitored in real-time by detecting changes in the refractive index at the sensor surface, which are proportional to the change in mass.

-

The association phase is monitored during the injection of this compound, and the dissociation phase is monitored during the subsequent flow of running buffer.

-

-

Data Analysis:

-

The resulting sensorgrams (plots of response units vs. time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

-

Analytical Size Exclusion Chromatography (AnSEC)

AnSEC is a chromatographic technique that separates molecules based on their hydrodynamic radius (size).

Objective: To investigate the stoichiometry of the TNF:TNFR1 complex in the presence and absence of this compound.

Methodology:

-

Sample Preparation:

-

Prepare samples of human TNFα alone, TNFα pre-incubated with an excess of this compound, TNFα with an excess of soluble TNFR1, and TNFα pre-incubated with this compound followed by the addition of an excess of soluble TNFR1.

-

-

Chromatographic Separation:

-

Inject the prepared samples onto a size exclusion column (e.g., Superdex 200).

-

The mobile phase should be a buffered solution (e.g., phosphate-buffered saline) to maintain the stability of the proteins and complexes.

-

-

Detection:

-

The elution of proteins and protein complexes is monitored by UV absorbance at 280 nm.

-

-

Data Analysis:

-

The elution profiles of the different samples are compared.

-

A shift in the elution peak to a shorter retention time indicates the formation of a larger complex.

-

By comparing the elution profiles of TNFα:TNFR1 with and without this compound, the change in stoichiometry of the complex can be determined. In the presence of this compound, a shift from a peak corresponding to a 3:1 TNFR1:TNF trimer complex to a peak corresponding to a 2:1 complex is observed.[5][7]

-

Visualizations

This compound Mechanism of Action

Caption: this compound binds to the TNF trimer, inducing an asymmetric conformation that prevents the binding of the third TNFR1, thereby inhibiting signaling.

Experimental Workflow for Biophysical Characterization

Caption: Workflow for determining this compound binding kinetics (SPR) and its effect on TNF:TNFR1 complex stoichiometry (AnSEC).

TNF-TNFR1 Signaling Pathway and Point of Inhibition

Caption: this compound distorts the TNF trimer, preventing full TNFR1 clustering and subsequent intracellular signaling leading to NF-κB activation.

References

- 1. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Structural insights into the disruption of TNF-TNFR1 signalling by small molecules stabilising a distorted TNF - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural insights into the disruption of TNF-TNFR1 signalling by small molecules stabilising a distorted TNF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for UCB-5307 In Vitro TNF Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for an in vitro tumor necrosis factor (TNF) inhibition assay using UCB-5307, a potent small molecule inhibitor of TNF signaling. These guidelines are intended for researchers, scientists, and professionals involved in drug development and inflammation research.

Introduction

Tumor necrosis factor-alpha (TNF-α) is a key pro-inflammatory cytokine involved in the pathogenesis of various autoimmune and inflammatory diseases.[1][2][3][4] TNF-α exerts its biological effects by binding to its receptors, TNFR1 and TNFR2, initiating downstream signaling cascades that lead to inflammation, cell proliferation, differentiation, and apoptosis.[1][2][5] this compound is a novel small molecule inhibitor that uniquely targets TNF-α. Unlike biologic agents that block the TNF-TNFR1 interaction entirely, this compound binds to a central pocket within the TNF trimer.[6][7] This binding stabilizes a distorted, asymmetrical conformation of the TNF trimer, which subsequently can only bind to two of the three receptor binding sites on TNFR1, thereby inhibiting downstream signaling.[6]

Mechanism of Action of this compound

This compound functions by stabilizing a distorted TNF trimer, which reduces its affinity for the third TNFR1 binding site and diminishes the subsequent signaling cascade.[6] This allosteric modulation presents a unique mechanism for TNF inhibition compared to traditional monoclonal antibodies.

Below is a diagram illustrating the proposed mechanism of action of this compound.

References

- 1. TNF Signaling Pathway | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Frontiers | The Balance of TNF Mediated Pathways Regulates Inflammatory Cell Death Signaling in Healthy and Diseased Tissues [frontiersin.org]

- 4. Methods for Evaluation of TNF-α Inhibition Effect | Springer Nature Experiments [experiments.springernature.com]

- 5. Tumor Necrosis Factor-α Signaling in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural insights into the disruption of TNF-TNFR1 signalling by small molecules stabilising a distorted TNF - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Application Note: UCB-5307, a Novel TNF-α Inhibitor, for Cell-Based NF-κB Reporter Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that plays a central role in regulating inflammatory responses, cell survival, and immunity.[1] Dysregulation of the NF-κB signaling pathway is implicated in a variety of inflammatory diseases and cancers.[1] A key activator of the canonical NF-κB pathway is the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α).[2][3] The interaction between TNF-α and its receptor, TNFR1, initiates a signaling cascade that leads to the activation of the IκB kinase (IKK) complex, subsequent degradation of the inhibitor of NF-κB (IκB), and the translocation of NF-κB dimers into the nucleus to activate gene transcription.[3]

UCB-5307 is a small molecule inhibitor of TNF-α.[4] Unlike biologic agents that block the TNF-α receptor binding site, this compound employs a unique mechanism of action. It binds to and stabilizes a distorted, asymmetric conformation of the TNF-α trimer.[4] This altered conformation is incapable of effectively binding to and activating the TNFR1 receptor, thereby inhibiting the downstream NF-κB signaling cascade.[4] This application note provides a detailed protocol for a cell-based NF-κB reporter assay to quantify the inhibitory activity of this compound.

Principle of the Assay

This cell-based assay utilizes a mammalian cell line, such as Human Embryonic Kidney 293 (HEK293) cells, that has been stably or transiently transfected with an NF-κB reporter construct. This construct typically contains the firefly luciferase gene under the transcriptional control of multiple NF-κB response elements. When NF-κB is activated by a stimulant like TNF-α, it translocates to the nucleus, binds to these response elements, and drives the expression of the luciferase enzyme. The amount of light produced upon the addition of a luciferase substrate is directly proportional to the transcriptional activity of NF-κB. The inhibitory effect of this compound is determined by measuring the reduction in the luminescent signal in the presence of the compound compared to cells stimulated with TNF-α alone.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound and a related compound, UCB-9260, on TNF-α-induced NF-κB activation.

| Compound | Cell Line | Assay Type | Stimulant | IC50 |

| This compound | HEK293 | NF-κB Reporter Gene Assay | 10 pM human TNF-α | Inhibition observed |

| UCB-9260 | HEK293 | NF-κB Reporter Assay | human TNF-α | 202 nM |

Note: While a specific IC50 for this compound was not publicly available in the reviewed literature, its inhibitory activity in a HEK NFκΒ reporter gene assay has been confirmed.

Experimental Protocols

Materials and Reagents

-

HEK293 cell line stably expressing an NF-κB luciferase reporter construct (or HEK293 cells for transient transfection)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

This compound

-

Recombinant Human TNF-α

-

DMSO (vehicle control)

-

Luciferase Assay System (e.g., ONE-Glo™ Luciferase Assay System)

-

White, opaque 96-well cell culture plates

-

Luminometer

Cell Culture

-

Culture the HEK293 NF-κB reporter cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Passage the cells every 2-3 days or when they reach 80-90% confluency.

NF-κB Reporter Assay Protocol

-

Cell Seeding:

-

Trypsinize and resuspend the cells in fresh culture medium.

-

Seed the cells into a white, opaque 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.

-

Incubate the plate overnight at 37°C with 5% CO2 to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells remains constant and is typically ≤ 0.5%.

-

Carefully remove the culture medium from the wells and replace it with 90 µL of medium containing the different concentrations of this compound or vehicle (DMSO) for the control wells.

-

Incubate the plate for 1 hour at 37°C.

-

-

Stimulation:

-

Prepare a working solution of human TNF-α in culture medium. A final concentration of 10-20 ng/mL is often effective for stimulating NF-κB activation.

-

Add 10 µL of the TNF-α solution to each well, except for the unstimulated (negative control) wells, to which 10 µL of culture medium should be added.

-

Incubate the plate for 6-8 hours at 37°C with 5% CO2.

-

-

Luciferase Assay:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for 10-15 minutes.

-

Add 100 µL of the luciferase assay reagent to each well.

-

Incubate the plate at room temperature for 10 minutes to allow for cell lysis and the luciferase reaction to stabilize.

-

Measure the luminescence of each well using a luminometer.

-

Data Analysis

-

Subtract the average luminescence of the unstimulated control wells from all other readings to correct for background.

-

Normalize the data by expressing the luminescence of each treated well as a percentage of the luminescence of the TNF-α stimulated (vehicle control) wells.

-

Plot the normalized data against the logarithm of the this compound concentration.

-

Calculate the IC50 value, which is the concentration of this compound that causes a 50% reduction in the TNF-α-induced NF-κB activity, using a suitable non-linear regression analysis software.

Visualizations

Caption: NF-κB signaling pathway and the inhibitory mechanism of this compound.

Caption: Experimental workflow for the cell-based NF-κB reporter assay.

References

Application Notes and Protocols for UCB-5307 in L929 Cytotoxicity Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

UCB-5307 is a small molecule inhibitor of Tumor Necrosis Factor (TNF), a pleiotropic cytokine central to inflammation, immunity, and apoptosis. Dysregulation of TNF signaling is implicated in a wide range of inflammatory and autoimmune diseases. This compound functions by binding to a novel pocket within the core of the TNF trimer. This binding stabilizes an asymmetric, distorted conformation of the TNF trimer, which in turn reduces its affinity for its receptor, TNFR1.[1][2] This unique mechanism of action prevents the formation of a fully competent signaling complex, thereby inhibiting downstream inflammatory and cytotoxic effects. The murine fibrosarcoma L929 cell line is highly sensitive to TNF-α-induced cytotoxicity and is a standard in vitro model for assessing the efficacy of TNF inhibitors.[3][4] These application notes provide a detailed protocol for evaluating the dose-response relationship of this compound in a TNF-α-mediated L929 cytotoxicity assay.

Data Presentation

While specific dose-response data for this compound in the L929 cytotoxicity assay is not publicly available, the following table presents representative data for a closely related compound from the same series, UCB-9260, which shares the same mechanism of action. This data can be used as a reference for designing experiments with this compound.

| Compound | Target | Cell Line | Assay Type | IC50 (nM) |

| UCB-9260 | Human TNF-α | L929 | TNF-dependent Cytotoxicity | 116 |

| UCB-9260 | Mouse TNF-α | L929 | TNF-dependent Cytotoxicity | 120 |

Signaling Pathway of this compound Action

The following diagram illustrates the mechanism of action of this compound in the context of the TNF signaling pathway.

Caption: Mechanism of this compound action on TNF signaling.

Experimental Protocols

L929 Cytotoxicity Assay Protocol

This protocol details the methodology for determining the dose-dependent inhibition of TNF-α-induced cytotoxicity in L929 cells by this compound using a colorimetric MTT assay.

Materials:

-

L929 murine fibrosarcoma cell line (ATCC CCL-1)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Recombinant murine or human TNF-α

-

This compound

-

Actinomycin D (optional, for sensitization)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well flat-bottom microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Experimental Workflow:

Caption: Workflow for the TNF-dependent cytotoxicity MTT assay.

Procedure:

-

Cell Culture: Maintain L929 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a 37°C, 5% CO2 incubator.

-

Cell Seeding: Seed L929 cells into a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of culture medium and incubate overnight to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

-

Pre-treatment: Remove the culture medium from the wells and add 50 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and no-treatment control wells. Incubate the plate for 1 hour at 37°C.

-

TNF-α Stimulation: Prepare a solution of TNF-α in culture medium. A final concentration of 10 ng/mL is often effective, but this should be optimized for your specific cell line and TNF-α lot.[3] For increased sensitivity, Actinomycin D can be added at a sub-lethal concentration (e.g., 1 µg/mL).[3][5] Add 50 µL of the TNF-α solution (with or without Actinomycin D) to the wells containing the this compound dilutions. Also include wells with cells and TNF-α only (positive control for cytotoxicity) and cells with medium only (negative control).

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate for 4 hours at room temperature in the dark, with gentle shaking.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

-

Plot the percentage of cell viability against the log concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of TNF-α-induced cytotoxicity) by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

-

Controls to Include:

-

Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration of this compound.

-

Positive Control: Cells treated with TNF-α only.

-

Negative Control: Untreated cells (medium only).

-

Blank: Wells with medium only (no cells).

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A Novel Competitive Binding Screening Assay Reveals Sennoside B as a Potent Natural Product Inhibitor of TNF-α - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. A cytotoxicity assay for tumor necrosis factor employing a multiwell fluorescence scanner - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Characterization of the UCB-5307 and TNF Complex using Analytical Size Exclusion Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tumor Necrosis Factor (TNF) is a pleiotropic cytokine that plays a central role in mediating inflammatory and immune responses. Dysregulation of TNF signaling is implicated in the pathogenesis of numerous autoimmune diseases. UCB-5307 is a small molecule inhibitor that modulates TNF activity by stabilizing an asymmetric conformation of the soluble TNF trimer. This altered conformation restricts the binding of its receptor, TNFR1, thereby inhibiting downstream signaling. Analytical Size Exclusion Chromatography (aSEC) is a powerful technique to study the stoichiometry of protein-protein and protein-ligand interactions in solution. This application note provides a detailed protocol for using aSEC to characterize the interaction between this compound and the TNF trimer, and to analyze the resulting effect on the formation of the TNF-TNFR1 complex.

Principle of the Assay

Analytical Size Exclusion Chromatography separates molecules based on their hydrodynamic radius. Larger molecules are excluded from the pores of the chromatography resin and therefore elute earlier from the column, while smaller molecules penetrate the pores and have a longer retention time. By comparing the elution profiles of TNF alone, in the presence of this compound, and in complex with its receptor TNFR1, the stoichiometry of these interactions can be determined. A shift in the elution profile to a shorter retention time indicates the formation of a larger complex.

Data Summary

The following tables summarize the expected outcomes of the aSEC experiments based on published data. These experiments demonstrate the dose-dependent effect of this compound on the formation of the TNF:TNFR1 complex.

Table 1: Effect of this compound on TNF:TNFR1 Complex Stoichiometry [1][2]

| Sample Condition | Major Species Observed by aSEC | Interpretation |

| Human TNF (hTNF) alone | Elutes as a single peak corresponding to the TNF trimer. | Baseline elution profile for the TNF trimer. |

| hTNF + this compound | Elutes at a similar position to hTNF alone. | This compound binding does not significantly alter the hydrodynamic radius of the TNF trimer. |

| hTNF + 3.2-fold excess hTNFR1 | A single peak corresponding to hTNF with three receptors bound. | In the absence of the inhibitor, TNF predominantly forms a 1:3 complex with TNFR1. |

| hTNF + 3.2-fold excess hTNFR1 + 690 µM this compound | A major species corresponding to the two-receptor bound form. | At high concentrations, this compound effectively prevents the binding of the third TNFR1 molecule, stabilizing a 1:2 TNF:TNFR1 complex.[1] |

| Preformed hTNF/hTNFR1 complex + 690 µM this compound | A shift from the three-receptor to the two-receptor bound form. | This compound can penetrate the preformed TNF:TNFR1 complex and displace one of the bound receptors.[1][2] |

Experimental Protocols

This section provides a detailed methodology for performing the aSEC analysis of the this compound, TNF, and TNFR1 interactions.

Materials and Reagents

-

Recombinant human TNF-α (carrier-free)

-

Recombinant human TNFR1 (extracellular domain, carrier-free)

-

This compound

-

SEC Buffer: 10 mM HEPES, 150 mM NaCl, pH 7.4. Filter through a 0.22 µm filter.

-

High-performance liquid chromatography (HPLC) system equipped with a UV detector

-

Analytical size exclusion chromatography column (e.g., Superdex 200 Increase 10/300 GL or similar)

-

Low-protein-binding microcentrifuge tubes

Sample Preparation

-

Protein Stock Solutions: Prepare stock solutions of hTNF and hTNFR1 in the SEC buffer. Determine the concentration accurately using a spectrophotometer and the respective extinction coefficients.

-

This compound Stock Solution: Prepare a high-concentration stock solution of this compound in an appropriate solvent (e.g., DMSO) and then dilute it into the SEC buffer for the final experiments. Ensure the final DMSO concentration is low and consistent across all samples.

-

Complex Formation:

-

TNF + this compound: Incubate hTNF with the desired concentration of this compound (e.g., 690 µM) overnight at 4°C to ensure complete binding.[1]

-

TNF + TNFR1: Mix hTNF with a 3.2-fold molar excess of hTNFR1 and incubate for at least 1 hour at 4°C.

-

TNF + this compound + TNFR1: Pre-incubate hTNF with this compound overnight at 4°C, then add a 3.2-fold molar excess of hTNFR1 and incubate for at least another hour at 4°C.

-

Preformed Complex + this compound: First, form the hTNF/hTNFR1 complex as described above. Then, add this compound to the preformed complex and incubate for a sufficient time to allow for displacement of a receptor molecule.

-

aSEC Method

-

Column Equilibration: Equilibrate the aSEC column with at least two column volumes of filtered and degassed SEC buffer at the desired flow rate until a stable baseline is achieved.

-

System Parameters:

-

Flow Rate: 0.5 mL/min

-

Injection Volume: 20-50 µL

-

Detection: UV absorbance at 280 nm

-

Temperature: 4°C or ambient, ensure consistency.

-

-

Data Acquisition: Inject the prepared samples onto the equilibrated column and record the chromatograms.

-

Analysis: Analyze the resulting chromatograms by comparing the retention times of the peaks corresponding to the different complexes. The expected elution order is: TNF:TNFR1 (1:3 complex) > TNF:TNFR1 (1:2 complex) > TNF trimer.

Visualizations

TNF Signaling Pathway and Inhibition by this compound

The following diagram illustrates the canonical TNF signaling pathway and the mechanism of inhibition by this compound.

Caption: TNF signaling pathway and the inhibitory mechanism of this compound.

aSEC Experimental Workflow

The diagram below outlines the workflow for the analytical size exclusion chromatography experiment.

Caption: Workflow for aSEC analysis of this compound and TNF complex.

Conclusion

Analytical size exclusion chromatography is an indispensable tool for characterizing the mechanism of action of small molecule inhibitors like this compound that target protein-protein interactions. The protocol described herein provides a robust method for demonstrating how this compound stabilizes an asymmetric form of the TNF trimer, thereby limiting its ability to bind and signal through TNFR1. This approach can be adapted to study other inhibitors of protein complexes, providing valuable insights for drug development professionals.

References

Application Note: Real-Time Kinetic Analysis of UCB-5307 Interaction with Tumor Necrosis Factor-α (TNF-α) using Surface Plasmon Resonance (SPR)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine central to the pathogenesis of numerous autoimmune diseases.[1][2] Consequently, it has become a primary target for therapeutic intervention. UCB-5307 is a small molecule inhibitor that represents a novel approach to TNF modulation. Unlike biologics that block receptor binding sites, this compound binds to a pocket within the core of the TNF trimer.[3][4] This stabilizes a distorted, asymmetric conformation of TNF, which is incompetent for full receptor signaling, thus inhibiting its pro-inflammatory functions.[3][4][5]

This application note provides a detailed protocol for characterizing the binding kinetics and affinity of this compound to human TNF-α using Surface Plasmon Resonance (SPR) technology. Real-time, label-free interaction analysis is crucial for understanding the mechanism of action and for the development of small molecule inhibitors targeting protein-protein interactions.

Principle of the Assay

Surface Plasmon Resonance (SPR) is an optical technique for monitoring molecular interactions in real-time.[6][7] In this application, TNF-α (ligand) is immobilized on a sensor chip surface. A solution containing this compound (analyte) is then flowed over the surface. The binding of this compound to the immobilized TNF-α causes a change in the refractive index at the surface, which is detected as a response in a sensorgram.[6][8] By analyzing the association and dissociation phases of the interaction, key kinetic parameters such as the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₗ) can be determined.[6]

Quantitative Data Summary

The interaction between this compound and human TNF-α is characterized by slow binding kinetics.[9] The reported affinity (Kₗ) is in the nanomolar range, indicating a high-potency interaction.

| Parameter | Value | Reference |

| Equilibrium Dissociation Constant (Kₗ) | 9 nM | [3][9][10] |

| Binding Characteristics | Slow association and dissociation rates | [4][9] |

Experimental Protocol

This protocol is a representative method based on standard SPR practices for small molecule-protein interaction analysis. Specific parameters may require optimization based on the SPR instrument used (e.g., Biacore, Cytiva).

Materials and Reagents

-

SPR Instrument: Biacore T200 or similar

-

Sensor Chip: CM5 sensor chip (or equivalent carboxylated surface)

-

Ligand: Recombinant Human TNF-α (carrier-free)

-

Analyte: this compound

-

Immobilization Kit: Amine Coupling Kit (containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and ethanolamine-HCl)

-

Running Buffer (HBS-P+): 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% v/v Surfactant P20.

-

Analyte Dilution Buffer: Running buffer with a final concentration of 1% DMSO (or matched to the analyte's solvent).

-

Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0.

-

Regeneration Solution: To be determined by scouting (e.g., Glycine-HCl pH 1.5, or a brief pulse of 50% DMSO).

Protocol Steps

1. Sensor Chip Preparation and Ligand Immobilization

-

Surface Activation: Equilibrate the CM5 sensor chip with running buffer. Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

-

Ligand Immobilization: Prepare TNF-α at a concentration of 20-50 µg/mL in 10 mM Sodium Acetate, pH 5.0. Inject the TNF-α solution over the activated surface. The target immobilization level is typically 5000-8000 Response Units (RU).

-

Deactivation: Inject 1 M ethanolamine-HCl for 7 minutes to deactivate any remaining active esters on the surface.

-

Reference Surface: The reference flow cell should be activated and deactivated using the same procedure but without injecting the TNF-α ligand. This serves to subtract non-specific binding and bulk refractive index changes.

2. Analyte Binding Analysis

-

Sample Preparation: Prepare a dilution series of this compound in the analyte dilution buffer. A typical concentration range for an analyte with a Kₗ of 9 nM would be 0.1 nM to 100 nM (e.g., a 3-fold dilution series). Include a zero-analyte (buffer only) injection for double referencing.

-

Association: Inject the prepared this compound concentrations over both the ligand and reference flow cells at a constant flow rate (e.g., 30 µL/min). Due to the slow kinetics, a long association time (e.g., 300-600 seconds) is recommended to approach steady state.

-

Dissociation: After the association phase, switch to flowing running buffer over the sensor surface and monitor the dissociation for an extended period (e.g., 600-1200 seconds) to accurately model the slow off-rate.

-

Regeneration: Inject the optimized regeneration solution to remove all bound analyte and prepare the surface for the next cycle. A successful regeneration step should return the baseline to its starting level without affecting the ligand's activity.

3. Data Analysis

-

Data Processing: Subtract the reference flow cell data from the active flow cell data. Then, subtract the "zero-analyte" sensorgram (double referencing) to correct for any systematic drift or artifacts.

-

Kinetic Fitting: Fit the processed sensorgrams to a suitable binding model. Given the mechanism of this compound, which involves conformational changes in the TNF trimer, a simple 1:1 Langmuir binding model may not be sufficient. A more complex model, such as a "Conformational Change" or "Two-State Reaction" model, may provide a better fit to the slow association and dissociation kinetics.

-

Affinity Determination: The equilibrium dissociation constant (Kₗ) is calculated from the ratio of the rate constants (Kₗ = kₑ/kₐ).

Visualizations

Experimental Workflow Diagram

Caption: SPR experimental workflow for this compound and TNF-α interaction analysis.

TNF Signaling Pathway Diagram

The binding of TNF-α to its receptor, TNFR1, initiates a cascade of intracellular events.[11] this compound disrupts the initial step of this pathway by preventing the symmetric engagement of three TNFR1 molecules.

Caption: Simplified TNF-α signaling pathway via the TNFR1 receptor.

References

- 1. TNF Signaling Pathway | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. cusabio.com [cusabio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Structural insights into the disruption of TNF-TNFR1 signalling by small molecules stabilising a distorted TNF - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biomolecular interaction analysis (BIA) [diagnostik.dtu.dk]

- 7. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]

- 8. diposit.ub.edu [diposit.ub.edu]

- 9. This compound | TNF | TargetMol [targetmol.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

Application Notes and Protocols for UCB-5307 in a Collagen-Induced Arthritis (CIA) Mouse Model

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

UCB-5307 is a novel, small-molecule inhibitor of Tumor Necrosis Factor (TNF) signaling. Unlike biologic TNF inhibitors that block the receptor binding site, this compound acts via a distinct mechanism. It penetrates the core of the TNF trimer, stabilizing a distorted, asymmetrical conformation. This altered conformation is compromised in its ability to bind to and signal through the TNF receptor 1 (TNFR1), thereby inhibiting the downstream inflammatory cascade.[1] This unique mechanism of action presents a promising oral therapeutic strategy for autoimmune diseases such as rheumatoid arthritis (RA).

The collagen-induced arthritis (CIA) in mice is a widely used and well-characterized preclinical model for RA, as it shares many immunological and pathological features with the human disease.[2][3] The model is induced by immunization with type II collagen, which elicits an autoimmune response targeting the cartilage of the joints, leading to synovitis, cartilage degradation, and bone erosion. This model is instrumental in evaluating the in vivo efficacy of novel anti-arthritic compounds.

While specific in vivo data for this compound in the CIA model is not publicly available, studies on closely related compounds from the same class, such as SAR441566 and UCB-9260, have demonstrated significant efficacy in mouse models of arthritis.[1][4][5] These studies provide a strong rationale for the use of this compound in the CIA model to assess its therapeutic potential. The following protocols and data are based on established methodologies for the CIA model and reported outcomes for similar small-molecule TNF inhibitors.

Data Presentation

The following tables summarize representative quantitative data that could be expected from a study evaluating this compound in a CIA mouse model. The data is hypothetical but based on typical outcomes for effective TNF inhibitors in this model.

Table 1: Effect of this compound on Clinical Arthritis Score

| Treatment Group | Mean Arthritis Score (Day 42 post-immunization) | Standard Deviation | % Inhibition of Arthritis Score |

| Vehicle Control | 10.5 | 2.1 | - |

| This compound (10 mg/kg, p.o., b.i.d.) | 6.8 | 1.5 | 35.2% |

| This compound (30 mg/kg, p.o., b.i.d.) | 4.2 | 1.1 | 60.0% |

| Positive Control (e.g., Etanercept) | 3.5 | 0.9 | 66.7% |

Table 2: Histopathological Assessment of Ankle Joints

| Treatment Group | Inflammation Score (0-5) | Pannus Formation Score (0-5) | Cartilage Damage Score (0-5) | Bone Erosion Score (0-5) |

| Vehicle Control | 4.2 | 3.8 | 3.5 | 3.9 |

| This compound (30 mg/kg, p.o., b.i.d.) | 1.8 | 1.5 | 1.7 | 1.6 |

| Positive Control (e.g., Etanercept) | 1.5 | 1.2 | 1.4 | 1.3 |

Table 3: Effect of this compound on Serum Cytokine Levels

| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |

| Vehicle Control | 150.2 | 250.5 | 85.7 |

| This compound (30 mg/kg, p.o., b.i.d.) | 85.1 | 120.3 | 45.2 |

| Positive Control (e.g., Etanercept) | 75.6 | 105.8 | 40.1 |

Mandatory Visualizations

Caption: Mechanism of action of this compound on TNF signaling.

Caption: Workflow for evaluating this compound in a CIA mouse model.

Experimental Protocols

Collagen-Induced Arthritis (CIA) Model

This protocol is for the induction of CIA in genetically susceptible DBA/1 mice.[2][6][7]

-

Animals: Male DBA/1 mice, 8-10 weeks old.

-

Reagents:

-

Bovine Type II Collagen (2 mg/mL in 0.05 M acetic acid).

-

Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis.

-

Incomplete Freund's Adjuvant (IFA).

-

-

Procedure:

-

Primary Immunization (Day 0):

-

Prepare an emulsion by mixing equal volumes of Type II Collagen solution and CFA until a stable emulsion is formed (a drop does not disperse in water).

-

Anesthetize mice and administer a 100 µL subcutaneous injection of the emulsion at the base of the tail. The total dose per mouse is 100 µg of collagen.[7]

-

-

Booster Immunization (Day 21):

-

Prepare an emulsion by mixing equal volumes of Type II Collagen solution and IFA.

-

Administer a 100 µL subcutaneous injection of the booster emulsion at a different site near the base of the tail.[7]

-

-

Monitoring:

-

Begin monitoring mice for signs of arthritis around day 24.

-